Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-
Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-
Brand Name:
Vulcanchem
CAS No.:
16699-10-8
VCID:
VC0232090
InChI:
InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+
SMILES:
CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O
Molecular Formula:
C18H15N3O
Molecular Weight:
289.3 g/mol
Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-
CAS No.: 16699-10-8
Main Products
VCID: VC0232090
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
CAS No. | 16699-10-8 |
---|---|
Product Name | Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]- |
Molecular Formula | C18H15N3O |
Molecular Weight | 289.3 g/mol |
IUPAC Name | N-methyl-N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]nitrous amide |
Standard InChI | InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+ |
Standard InChIKey | IJOCQJGYYDLLAT-RMKNXTFCSA-N |
Isomeric SMILES | CN(C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N=O |
SMILES | CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
Canonical SMILES | CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
Synonyms | NSC 101984 NSC-101984 |
PubChem Compound | 5284422 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume